dl-Alanyl-dl-valine
Description
Overview of Dipeptide Significance in Chemical and Biochemical Research
Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental building blocks of proteins and play crucial roles in various physiological processes. numberanalytics.com Their significance extends beyond their structural role in proteins; they exhibit distinct biological activities and are involved in processes such as neurotransmission, antioxidant defense, and cell signaling. numberanalytics.com The study of dipeptides like dl-Alanyl-dl-valine is essential for a deeper understanding of protein structure and function. numberanalytics.com In biochemical research, dipeptides serve as model compounds to investigate complex drug-protein interactions, helping to elucidate how drugs might alter protein conformation. taylorandfrancis.com Their relative simplicity makes them ideal for studying the fundamental aspects of peptide chemistry, including synthesis, stability, and reactivity. numberanalytics.comresearchgate.net
The diverse functions and applications of dipeptides underscore their importance in both industrial and research settings. numberanalytics.com They are explored for their potential in pharmaceutical development and as nutritional supplements. ontosight.ai For instance, certain dipeptides are investigated for their ability to promote muscle growth and recovery. ontosight.ai The inherent properties of dipeptides, such as their low production cost and high synthetic accessibility, make them attractive for various biomedical applications, including the development of injectable hydrogels for drug delivery and tissue regeneration. acs.org
Rationale for Comprehensive Academic Investigation of this compound
The specific dipeptide, this compound, presents a unique case for academic investigation due to its stereoisomeric nature. Comprising both D and L forms of alanine (B10760859) and valine, it exists as a racemic mixture. vulcanchem.com This characteristic poses challenges and opportunities for analytical chemists, particularly in the development of methods for enantiomeric separation. vulcanchem.com The separation of stereoisomers of dipeptides is a significant area of research, with techniques like gas chromatography being employed to resolve these complex mixtures. nih.govuni-giessen.de
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a focused and scientifically accurate overview of this compound. The scope is strictly limited to the chemical and physical properties of the compound, methods for its synthesis and analysis, and its specific applications in research. This includes a detailed examination of its molecular structure, physicochemical characteristics, and the analytical techniques used for its identification and separation. The article will also touch upon the synthesis of this dipeptide.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1999-46-8 | glpbio.comspectrumchemical.comchemdad.com |
| Molecular Formula | C8H16N2O3 | glpbio.comspectrumchemical.comnih.gov |
| Molecular Weight | 188.22 g/mol | nih.gov |
| Appearance | White to Almost white crystal/powder | spectrumchemical.comtcichemicals.com |
| Boiling Point (Predicted) | 401.8±30.0 °C | chemdad.com |
| Density (Predicted) | 1.134±0.06 g/cm3 | chemdad.com |
| pKa (Predicted) | 3.18±0.10 | chemdad.com |
| Storage Temperature | -20°C to Room Temperature | chemdad.comtcichemicals.com |
Synonyms for this compound
| Synonym |
|---|
| H-DL-Ala-DL-Val-OH |
| 2-(2-aminopropanoylamino)-3-methylbutanoic acid |
| 2-(alanylamino)-3-methyl-butyric acid |
| Valine, alanyl- |
| 2-(2-azanylpropanoylamino)-3-methyl-butanoic acid |
| N-(2-Aminopropanoyl)valine |
| D-Ala-D-Val-OH/D-Ala-L-Val-OH/L-Ala-D-Val-OH/L-Ala-L-Val-OH,(1:1:1:1) |
Source: chemdad.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMQSWFLXEGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941964 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-46-8, 3303-45-5, 3303-46-6 | |
| Record name | DL-Ala-DL-Val | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanylvaline (DL) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1999-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206294 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Dl Alanyl Dl Valine
Established Synthetic Routes for Dipeptide Formation
The formation of the peptide bond between two amino acids, such as alanine (B10760859) and valine, requires the activation of a carboxyl group and the protection of reactive functional groups to prevent unwanted side reactions. libretexts.org When mixing unprotected amino acids, a statistical mixture of products can form, including homo-dipeptides (Ala-Ala, Val-Val) and the desired hetero-dipeptides in both possible sequences (Ala-Val, Val-Ala). libretexts.org To achieve selective synthesis, chemists employ protecting groups for the N-terminus of one amino acid and the C-terminus of the other. Two primary strategies dominate dipeptide synthesis: Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS): This is the classical approach where reactions are carried out in solution. The synthesis begins by protecting the amino group of one amino acid (e.g., alanine) and the carboxyl group of the other (e.g., valine). A common N-terminal protecting group is the tert-butoxycarbonyl (Boc) group, while the C-terminus is often protected as an ester, such as a methyl ester. masterorganicchemistry.com The carboxyl group of the N-protected amino acid is then activated, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the amide bond with the deprotected amino group of the C-protected amino acid. libretexts.org Each step is followed by purification to isolate the intermediate product before proceeding to the next step, such as deprotection.
Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS revolutionized peptide synthesis by immobilizing the growing peptide chain on an insoluble polymer resin. masterorganicchemistry.com The synthesis typically starts by attaching the C-terminal amino acid (with its N-terminus protected) to the resin. The synthesis then proceeds through cycles of N-terminal deprotection, washing, and coupling of the next N-protected amino acid. sigmaaldrich.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin. masterorganicchemistry.com The most common protecting group strategies in SPPS are the Boc/Bzl (using acid-labile Boc for the N-terminus) and the Fmoc/tBu (using base-labile Fmoc for the N-terminus) chemistries. sigmaaldrich.com
| Feature | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Reaction Medium | Homogeneous solution | Heterogeneous (solid polymer support in a solvent) |
| Purification | Requires purification (e.g., crystallization, chromatography) after each step | Simplified purification by filtration and washing of the resin |
| Reagent Use | Stoichiometric amounts of reagents are often used | Large excess of reagents is used to drive reactions to completion |
| Scalability | Well-suited for large-scale synthesis | Typically used for small to medium-scale synthesis; can be automated |
| Automation | Difficult to automate | Easily automated, allowing for the synthesis of long peptides |
Enzymatic synthesis offers an alternative route. For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to synthesize various dipeptides from non-N-protected amino acids in methanol. nih.gov This method provides high specificity but may be limited by substrate scope and reaction conditions. nih.gov
Stereoselective Synthesis Approaches and Enantiomeric Resolution Strategies
Synthesizing a specific stereoisomer of Alanyl-valine requires starting with enantiomerically pure L- or D-amino acids. However, the synthesis of dl-Alanyl-dl-valine starts with racemic dl-Alanine (B559559) and dl-Valine (B559544), resulting in a mixture of four diastereomers. The separation of these stereoisomers, known as resolution, is a critical step.
Enantiomeric Resolution: Resolution methods exploit the different properties of enantiomers or diastereomers in a chiral environment. mdpi.com Common strategies include:
Preferential Crystallization: This method, famously used by Louis Pasteur, involves the manual or induced separation of enantiomeric crystals from a racemic conglomerate. mdpi.com More advanced techniques use chiral surfaces to induce the crystallization of one enantiomer over the other. rsc.org
Formation of Diastereomeric Salts: A racemic mixture of an amino acid or peptide can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net For example, dl-valine can be resolved by forming diastereomeric salts with D-2,3-dibenzoyl tartaric acid. The D-valine salt precipitates preferentially, allowing for its isolation. researchgate.net
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. The stationary phase in the chromatography column is chiral and interacts differently with each enantiomer, leading to different retention times. nih.gov For instance, the enantiomers of dl-alanine-dl-tryptophan have been successfully resolved using an amylose-based stationary phase in high-performance liquid chromatography (HPLC). nih.gov
| Method | Principle | Example Application |
|---|---|---|
| Preferential Crystallization | Direct crystallization and separation of enantiomers from a supersaturated racemic solution. | Separation of sodium ammonium (B1175870) tartrate crystals. mdpi.com |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different solubilities, allowing separation by crystallization. | Resolution of DL-valine using D-2,3-dibenzoyl tartaric acid. researchgate.net |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Resolution of dipeptide enantiomers on an amylose (B160209) stationary phase. nih.gov |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer, allowing the reacted and unreacted enantiomers to be separated. | Used in the synthesis of optically pure amino acids. |
The diastereoselectivity of peptide bond formation itself can sometimes be influenced by chiral auxiliaries or catalysts, though this is more common in asymmetric synthesis than in the resolution of a pre-existing racemic mixture.
Functional Group Interconversions and Derivatization for Research Applications
The functional groups of this compound—the N-terminal amino group, the C-terminal carboxylic acid group, and the alkyl side chains—can be chemically modified to create derivatives for various research purposes. Derivatization is often employed to enhance analytical detection, probe biological activity, or create novel molecular structures.
Improving Analytical Detection: In mass spectrometry, the detection sensitivity of peptides can be low. Derivatization can improve ionization efficiency by introducing a fixed positive charge. researchgate.netnih.gov Reagents like 2,4,6-triphenylpyrylium (B3243816) salts can selectively modify primary amino groups (like the N-terminus and the ε-amino group of lysine) to create a permanently charged pyridinium (B92312) salt, significantly lowering the limit of detection. nih.gov Another approach involves derivatization with isobutyl chloroformate, which reacts with amino groups and improves fragmentation in tandem mass spectrometry, facilitating easier identification. wiley.com
Creating Molecular Diversity: For research into structure-function relationships, libraries of peptide derivatives can be created. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, can be performed in aqueous solutions to attach various arylboronates to a peptide precursor. whiterose.ac.uk This allows for the high-throughput synthesis of diverse peptide analogs with modified properties, such as fluorescence or self-assembly capabilities. whiterose.ac.uk
Labeling for Functional Assays: Derivatization is also used to attach labels for specific assays. This can include fluorescent tags for imaging, chromogenic groups for colorimetric assays, or affinity tags for purification. nih.gov The choice of reagent depends on the target functional group and the requirements of the subsequent application. For example, N-hydroxysuccinimide (NHS) esters are commonly used to label primary amines due to their reactivity in aqueous-compatible solvents. nih.gov
| Reagent | Target Functional Group | Purpose/Application |
|---|---|---|
| Isobutyl chloroformate | Amino groups (N-terminus) | Enhances fragmentation for mass spectrometry identification. wiley.com |
| 2,4,6-Triphenylpyrylium salts | Primary amino groups | Introduces a fixed positive charge to enhance ionization in mass spectrometry. nih.gov |
| N-Hydroxysuccinimide (NHS) esters | Primary amino groups | General labeling with tags (e.g., fluorophores, biotin). nih.gov |
| Formaldehyde (with reducing agent) | Primary amines | Dimethylation of amines, often as a preliminary step before carboxyl group derivatization. nih.gov |
| Arylboronates (with Pd catalyst) | Halogenated peptide precursors | Suzuki-Miyaura coupling to create diverse peptide libraries. whiterose.ac.uk |
Advanced Structural Characterization and Spectroscopic Analysis of Dl Alanyl Dl Valine
Mass Spectrometry (MS) Applications in Dipeptide Sublimation and Fragmentation Studies
Mass spectrometry, particularly in combination with the Knudsen effusion method, has been employed to study the thermodynamic properties of dl-α-alanyl-dl-α-valine, specifically its sublimation process. Research has identified the temperature range in which the dipeptide sublimes into its monomeric molecular forms. This is crucial for determining its vapor pressure and deriving key thermodynamic data.
The standard molar enthalpy of sublimation (ΔsHm°) is a critical parameter obtained from these studies. For dl-α-alanyl-dl-α-valine, this value has been determined, providing insight into the energy required to transition the molecule from the solid to the gaseous state. This enthalpy value reflects the strength of the intermolecular forces, including hydrogen bonds, within the crystal lattice.
| Parameter | Value (kJ·mol⁻¹) | Method | Source |
|---|---|---|---|
| Standard Molar Enthalpy of Sublimation (ΔsHm°(298.15 K)) | 145.4 ± 3.2 | Knudsen Effusion Mass Spectrometry | nist.gov |
Tandem mass spectrometry (MS/MS) provides information on the fragmentation patterns of the protonated molecule ([M+H]⁺), which helps in structural confirmation. The fragmentation of the precursor ion with m/z 189.1234 yields several characteristic product ions.
| Parameter | Value | Source |
|---|---|---|
| Precursor m/z | 189.1234 | nih.gov |
| m/z of Top Peak | 118 | nih.gov |
| m/z of 2nd Highest Peak | 143 | nih.gov |
| m/z of 3rd Highest Peak | 171 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Specifically, the three-bond J-coupling constant between the amide proton and the α-proton (³J(HNHα)) is directly related to the backbone dihedral angle φ (phi) through the Karplus equation. This allows for the characterization of the conformational preferences around the peptide bond.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
A detailed study on the isomeric dipeptides l-valyl-l-alanine and l-alanyl-l-valine (B112474) provides significant insight into the expected vibrational assignments for the alanyl-valine structure. researchgate.net The spectra for such dipeptides are expected to be very similar, with key bands identified as Amide A, Amide I, and Amide II. researchgate.net
Amide A (around 3200-3300 cm⁻¹) is primarily associated with the N-H stretching vibration.
Amide I (around 1650-1680 cm⁻¹) arises mainly from the C=O stretching vibration of the peptide bond.
Amide II (around 1520-1580 cm⁻¹) is a combination of N-H in-plane bending and C-N stretching vibrations.
Vibrations from the zwitterionic termini are also prominent, including the asymmetric and symmetric stretching of the carboxylate group (-COO⁻) and the bending modes of the ammonium (B1175870) group (-NH₃⁺). researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Source |
|---|---|---|---|
| Amide A | ~3280 | N-H Stretch | researchgate.net |
| Amide I | ~1670 | C=O Stretch | researchgate.net |
| Amide II | ~1560 | N-H Bend + C-N Stretch | researchgate.net |
| -COO⁻ Asymmetric Stretch | ~1590 | Carboxylate Stretch | researchgate.net |
| -NH₃⁺ Symmetric Bend | ~1510 | Ammonium Bend | researchgate.net |
| -COO⁻ Symmetric Stretch | ~1410 | Carboxylate Stretch | researchgate.net |
Note: Data is based on a study of l-alanyl-l-valine, a stereoisomer of one of the components of the dl-dl mixture. researchgate.net
X-ray Diffraction Studies of Crystalline Architectures
A comprehensive search of the surveyed scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound.
Atomic Force Microscopy (AFM) in Dipeptide Film Morphology and Self-Assembly Research
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing materials at the nanometer scale. In the context of peptide research, AFM is instrumental in characterizing the morphology of thin films and studying self-assembly processes. It can be used to observe the aggregation of peptides from monomers into larger structures, such as oligomers, protofibrils, and mature fibrils, often on a substrate like mica or graphite.
This technique allows for the direct visualization of the size and shape of self-assembled structures and can monitor the kinetics of their formation in real-time. While AFM has been successfully used to observe the surface molecular lattices of the constituent amino acids, DL-valine (B559544) and L-alanine, no specific studies on the film morphology or self-assembly of the dipeptide this compound were found in the surveyed literature. iphy.ac.cnmdpi.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Dl Alanyl Dl Valine
Oxidative Reactions and Kinetic Studies with Transition Metal Ions
Reactions with Dicarbonyl Compounds and Formation of Pyrazinone Derivatives
dl-Alanyl-dl-valine participates in reactions with dicarbonyl compounds, leading to the formation of pyrazinone derivatives. Studies have shown that dipeptides, including this compound, react with dicarbonyl compounds such as glyoxal (B1671930) to produce pyrazinones tandfonline.com. This reaction involves the condensation of the dipeptide with the dicarbonyl compound.
For example, when glycyl-L-leucine reacted with glyoxal at 100°C and pH 5.0 for 30 minutes, a product with a pyrazinone ring was isolated, characterized by its UV absorption at 315-325 nm, as well as IR, NMR, and Mass Spectrometry data tandfonline.com. While specific spectral data for the pyrazinone derivative formed from this compound and glyoxal were not explicitly detailed in the provided snippets, it was noted that analogous derivatives were isolated from the reaction of this compound with glyoxal using similar methods tandfonline.com.
Furthermore, pyrazinones can also be synthesized from diketopiperazines, which are cyclic forms of dipeptides. dl-Alanyl-valyl anhydride, the diketopiperazine derived from this compound, can be converted to pyrazinone derivatives (e.g., argvalin (B1221000) 3b) through reactions involving phosphoryl chloride rsc.orgudg.edunih.gov. The general scope of these reactions with 1,2-dicarbonyl compounds, including glyoxal, methylglyoxal, and diacetyl, is broad, involving various α-amino acid amides rsc.orgudg.edunih.gov.
Table 1: Reactions of this compound with Dicarbonyl Compounds
| Dicarbonyl Compound | Reaction Conditions (General) | Product Type | Notes |
| Glyoxal | Aqueous solution, heating (e.g., 100°C, pH 5.0) tandfonline.com | Pyrazinone derivatives | Analogous derivatives isolated from this compound tandfonline.com. |
| Methylglyoxal | - | Pyrazinone derivatives | General reactivity with 1,2-dicarbonyls rsc.orgudg.edunih.gov. |
| Diacetyl | - | Pyrazinone derivatives | General reactivity with 1,2-dicarbonyls rsc.orgudg.edunih.gov. |
Solid-State Cyclization Reactions and Kinetic Parameters of Diketopiperazine Formation
Heating linear dipeptides above a critical temperature initiates their cyclization even in the solid state, forming cyclic dipeptides, also known as diketopiperazines (DKPs) researchgate.netrsc.org. This "green chemistry" method is highly efficient, solvent-free, and yields the main product along with water as a byproduct researchgate.netrsc.org. The solid-state cyclization of L-alanyl-L-valine (B112474) (a stereoisomer of this compound) upon heating has been specifically studied researchgate.netrsc.org.
Using non-isothermal kinetic approaches, researchers have determined the kinetic parameters for this solid-state cyclization, including the activation energy, Arrhenius factor, and reaction order researchgate.netrsc.orgsciprofiles.com. The optimal kinetic model describing this process was also identified researchgate.netrsc.orgsciprofiles.com. The cyclization of related dipeptides, such as glycylglycine, in the solid state is best described by an autocatalytic reaction rate equation researchgate.netresearchgate.net. The influence of the dipeptide's molecular structure, crystal packing, and heat capacity on the cyclization temperature has been analyzed researchgate.netrsc.orgsciprofiles.com.
While the specific numerical values for the kinetic parameters (activation energy, Arrhenius factor, reaction order) for L-alanyl-L-valine are stated to have been determined, these values are not explicitly provided in the publicly accessible snippets of the research articles researchgate.netrsc.orgsciprofiles.com.
Compatibility and Reactivity with Common Laboratory Reagents and Solvents
This compound exhibits solubility in water and is sparingly soluble in organic solvents nih.gov. When preparing stock solutions, it is recommended to select appropriate solvents based on its solubility characteristics. To maintain stability and prevent degradation, particularly from repeated freezing and thawing cycles, prepared solutions should be stored in separate aliquots. Recommended storage conditions for stock solutions are at -80°C for up to 6 months or at -20°C for up to 1 month nih.gov. Heating the solution to 37°C and using an ultrasonic bath can enhance its solubility nih.gov.
In terms of general reactivity with common laboratory reagents, specific detailed reactions are not widely reported in the provided literature. However, it is known that dipeptides can interfere with certain analytical procedures. For instance, the presence of dipeptides like alanyl-glutamine can cause significant signal suppression when analyzed by IPRPLC coupled to time-of-flight (TOF) MS due to the formation of adducts with ion-pairing reagents such as tridecafluoroheptanoate (TDFHA) nih.gov. This indicates that while the compound is generally stable under typical storage conditions, its reactivity or compatibility with specific analytical reagents should be considered during experimental design.
Solution Thermodynamics and Intermolecular Interactions of Dl Alanyl Dl Valine
Standard Enthalpy of Solution and Formation Determinations via Calorimetry
Calorimetry is a primary technique for determining the energetic changes associated with the dissolution and formation of chemical compounds. For dl-alanyl-dl-valine, these measurements provide a quantitative understanding of its interactions with solvents and its intrinsic stability.
The standard enthalpy of combustion (ΔcH°) and formation (ΔfH°) for crystalline this compound have been determined by bomb calorimetry. researchgate.netresearchgate.net The energy of combustion was measured by burning the dipeptide in oxygen, which allowed for the subsequent calculation of these standard thermodynamic values. researchgate.netresearchgate.net
Direct calorimetry has also been employed to measure the heats of dissolution of crystalline this compound in water and in aqueous solutions of potassium hydroxide (B78521) at 298.15 K. researchgate.netresearchgate.net These experiments yield the standard enthalpy of solution (ΔsolH°), which reflects the energy change when the solute dissolves in a solvent. From these data, the standard enthalpies of formation for the dipeptide and its dissociation products in aqueous solutions can be calculated. researchgate.netresearchgate.net
Calorimetric studies have also been extended to mixed solvent systems. The integral enthalpies of solution for this compound have been measured in water-alcohol (ethanol, n-propanol, and isopropanol) and water-amide (formamide, N-methylformamide, N,N-dimethylformamide, N,N-diethylformamide, and N,N-dimethylacetamide) mixtures across a range of co-solvent concentrations at 298.15 K. researchgate.net These studies allow for the calculation of standard enthalpies of transfer (ΔtrH°) from water to the mixed solvents. The enthalpy coefficients of pairwise interactions between this compound and the co-solvent molecules (alcohols or amides) have been determined and are found to be positive, increasing in the order of ethanol (B145695), n-propanol, and isopropanol. researchgate.net This indicates that the interactions are influenced by the structure and properties of the co-solvent. researchgate.net
Table 1: Standard Enthalpies of Combustion and Formation of Crystalline this compound This table is for illustrative purposes; specific values from the search results are not available.
| Thermodynamic Parameter | Value (kJ/mol) |
|---|---|
| Standard Enthalpy of Combustion (ΔcH°) | Data not available |
Partial Molar Volume Measurements and Solute-Solvent Interactions in Aqueous Systems
Partial molar volume (V°) measurements provide information about the volume a solute occupies in a solution and are a sensitive probe of solute-solvent interactions. These measurements for this compound in water help to elucidate the effects of its structure on the surrounding water molecules.
The partial molar volume of this compound in water has been determined from density measurements at 35°C. cdnsciencepub.comcdnsciencepub.com The obtained value was 145.94 cm³ mol⁻¹. cdnsciencepub.com This value can be interpreted in terms of the competing effects of the intrinsic volume of the molecule and its interactions with water, which lead to volume changes due to electrostriction (the contraction of solvent around charged groups) and hydrophobic hydration.
A comparison with its isomer, glycyl-dl-leucine (V° = 141.31 cm³ mol⁻¹), highlights the influence of molecular structure. cdnsciencepub.com Although both peptides have the same molecular weight, the higher partial molar volume of this compound suggests that the arrangement of its side chains leads to less efficient packing or a different hydration shell structure compared to glycyl-dl-leucine. cdnsciencepub.com Specifically, the less sterically hindered N-terminal in glycyl-leucine may allow for greater electrostriction of water molecules, resulting in a smaller partial molar volume. cdnsciencepub.com The study of various peptides indicates that side groups near the N-terminal tend to cause a larger release of volume from the electrostricted region compared to those near the C-terminal. cdnsciencepub.com
The study of this compound in aqueous solutions containing dimethyl sulfoxide (B87167) (DMSO) has also been conducted to understand intermolecular interactions. nih.gov These studies, using thermodynamic and IR-spectral data, suggest that the addition of DMSO can disrupt the associates of peptides that exist in aqueous solutions by forming stronger "peptide-DMSO" bonds. nih.gov
Table 2: Partial Molar Volumes of Isomeric Dipeptides in Water at 35°C
| Dipeptide | Molar Mass ( g/mol ) | Partial Molar Volume (V°) (cm³/mol) |
|---|---|---|
| This compound | 188.2 | 145.94 cdnsciencepub.com |
Dissociation Equilibria and Thermodynamic Characteristics of Protonation/Deprotonation
Like other amino acids and peptides, this compound exists in different ionic forms in aqueous solution depending on the pH. The study of its dissociation equilibria involves determining the pKa values for the ionization of its carboxylic acid and amino groups.
The heat effects associated with the stepwise dissociation of this compound have been determined calorimetrically at various temperatures (288.15, 298.15, and 308.15 K) and ionic strengths. researchgate.netresearchgate.net By measuring the heats of interaction between the dipeptide and solutions of nitric acid and potassium hydroxide, the standard thermodynamic characteristics (ΔrH°, ΔrG°, ΔrS°, and ΔrCp°) for the protonation and deprotonation reactions have been calculated. researchgate.netresearchgate.net These values provide a complete thermodynamic profile of the acid-base behavior of the dipeptide.
The data suggests that the zwitterionic form of the peptide is more strongly hydrated than the zwitterion of the corresponding amino acids. researchgate.netresearchgate.net In aqueous solutions, the zwitterionic form of this compound is the dominant species in the pH range of approximately 5.5 to 7.5. researchgate.net
Table 3: Thermodynamic Characteristics of Dissociation for this compound This table is for illustrative purposes; specific values from the search results are not available.
| Dissociation Step | pKa | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | ΔrS° (J/mol·K) |
|---|---|---|---|---|
| -COOH | Data not available | Data not available | Data not available | Data not available |
Solubility Studies and Solid-Liquid Equilibrium in Various Solvents
The solubility of peptides is a critical property, influencing their bioavailability and formulation. The solubility of this compound is dependent on the solvent system and temperature.
While specific quantitative solubility data for this compound in various solvents is not extensively detailed in the provided search results, general principles of amino acid and peptide solubility can be applied. The presence of both a polar peptide backbone and a nonpolar alkyl side chain (from the valine residue) gives this compound an amphiphilic character. Its solubility in aqueous solutions is expected to be significant due to the zwitterionic nature of the molecule, which allows for strong electrostatic interactions with water molecules. vulcanchem.com
The branched side chain of the valine residue increases the hydrophobicity of the molecule compared to dipeptides with smaller side chains, which may limit its aqueous solubility relative to a compound like dl-alanyl-dl-glycine. vulcanchem.com Conversely, its solubility in nonpolar organic solvents is expected to be low. Studies on similar amino acids show that solubility in hydroalcoholic mixtures typically decreases as the alcohol concentration increases, following a second-degree polynomial equation. uri.edu The solubility is also highly dependent on pH, with minimum solubility occurring at the isoelectric point and increasing in acidic or basic solutions. uri.edu
Clathrate Formation and Sorption Properties toward Organic Vapors
Peptides, including this compound, can form crystalline structures with porous frameworks capable of encapsulating guest molecules. This property leads to the formation of clathrates, or inclusion compounds.
Studies on the L-isomer, L-alanyl-L-valine (B112474), have shown that it can form clathrates and exhibits significant sorption properties towards water and various organic vapors. kpfu.ruresearchgate.netrsc.org The dipeptide's ability to form these inclusion compounds is influenced by its amino acid sequence. kpfu.ruresearchgate.netrsc.org While the isomeric dipeptide L-valyl-L-alanine generally shows a greater sorption capacity, the clathrates formed by L-alanyl-L-valine exhibit higher thermal stability. kpfu.ruresearchgate.netrsc.org
The sorption of organic vapors by a thin film of the dipeptide has been studied using a quartz crystal microbalance. kpfu.ru This technique allows for the measurement of the mass uptake of different vapors. L-alanyl-L-valine shows a higher binding affinity for water, acetonitrile, and nitromethane (B149229) compared to L-valyl-L-alanine. kpfu.ru The interaction with organic vapors can also induce changes in the surface morphology of the dipeptide film. kpfu.ruresearchgate.netrsc.org These sorption properties suggest potential applications for these materials in sensing or separation technologies. researchgate.net
Role of Dl Alanyl Dl Valine in Biochemical and Microbiological Research Systems
Influence on Bacterial Enzyme Production (e.g., Lecithinase in Clostridium perfringens)
The production of extracellular enzymes by bacteria is often influenced by the nutritional composition of the growth environment, including the presence of specific peptides. Research has shown that certain dipeptides can stimulate or inhibit the synthesis of virulence factors, such as toxins and enzymes.
In studies using chemically defined media, dl-alanyl-dl-valine has been identified as a peptide that influences the production of lecithinase by Clostridium perfringens. asm.orgnih.gov Lecithinase, also known as alpha-toxin, is a key virulence factor for this pathogenic bacterium. researchgate.net While some peptides were found to be highly effective, stimulating maximal production of the enzyme, this compound was shown to cause an intermediate level of stimulation. asm.org In a study by Nakamura et al. (1968), the addition of this compound to a defined medium resulted in a lecithinase activity of 20 to 60 µg/ml, compared to a baseline of no production in the minimal medium and 95 µg/ml in a complex medium. asm.org This finding demonstrates that specific dipeptides, including this compound, play a regulatory or nutritional role in the synthesis of critical bacterial enzymes. asm.org
Table 1: Effect of Various Peptides on Lecithinase Production by C. perfringens strain BP6K
| Peptide Added to Defined Medium | Level of Lecithinase Stimulation | Reported Lecithinase Activity (µg/ml) |
|---|---|---|
| Maximal Stimulators (e.g., Glycyl-L-tryptophan) | High | > 60 |
| This compound | Intermediate | 20 - 60 |
| dl-Alanyl-dl-methionine | Intermediate | 20 - 60 |
| Glycyl-dl-leucine | Intermediate | 20 - 60 |
| Non-stimulators (e.g., Glycyl-L-threonine) | None | Not Detected |
Data sourced from Nakamura et al. (1968). asm.org
Investigation of Dipeptide Transport and Utilization Mechanisms in Cellular Models
This compound is relevant in the study of dipeptide transport and utilization, a fundamental process for cellular nutrition and metabolism. Cells utilize specialized transporter proteins to internalize small peptides from the extracellular environment. In bacteria and eukaryotes, including humans, proton-dependent oligopeptide transporters (POTs), such as PepT1 and PepT2, are primary systems for dipeptide and tripeptide uptake. mdpi.comresearchgate.netcabidigitallibrary.org
Research in this area often uses various dipeptides as probes to characterize the kinetics, specificity, and mechanism of these transporters. researchgate.net The transport of a dipeptide like this compound would be investigated in cellular models, such as intestinal Caco-2 cells or cells engineered to express specific transporters, to understand how its structure affects recognition and translocation across the cell membrane. researchgate.net Studies have demonstrated that the conjugation of amino acids and dipeptides to drug molecules can significantly improve their oral bioavailability by hijacking these transport systems. mdpi.com Therefore, understanding the transport of a simple, non-polar dipeptide like this compound provides foundational knowledge for its potential use in peptidomimetic drug design and delivery strategies. asm.org
As a Model Substrate in Enzyme Kinetic and Specificity Studies (e.g., DltA Ligase)
This compound serves as a useful model substrate for studying the kinetics and substrate specificity of certain enzymes, particularly those involved in bacterial cell wall metabolism. A key example is the D-alanine-D-alanyl carrier protein ligase (DltA), an enzyme essential for the D-alanylation of teichoic acids in the cell walls of many Gram-positive bacteria. uniprot.orgnih.goviucr.org This process modulates the net charge of the cell wall and is crucial for bacterial physiology and virulence. iucr.org
DltA functions by activating D-alanine in an ATP-dependent manner and transferring it to a carrier protein. uniprot.orgnih.gov The enzyme exhibits a degree of substrate promiscuity, and investigating its activity with various D-amino acids and their dipeptides is critical to understanding its mechanism. While DltA's primary substrate is D-alanine, studies have shown it can also recognize other D-amino acids, such as D-serine and D-threonine. nih.gov Research into the substrate specificity of homologous enzymes, like the L-δ-(α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) synthetase, has shown that D-valine analogs can be accepted, indicating that ligases of this type can accommodate structural variations in their substrates. researchgate.net Using this compound, which contains both the primary D-alanine substrate and the alternative D-valine, allows researchers to explore the enantioselectivity and binding pocket constraints of DltA, providing insights that could aid in the design of inhibitors targeting this crucial bacterial pathway. nih.goviucr.org
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Alanine (B10760859) |
| Valine |
| Lecithinase |
| dl-Alanyl-dl-methionine |
| Glycyl-dl-leucine |
| Glycyl-L-threonine |
| Glycyl-L-tryptophan |
| D-alanine |
| L-alanine |
| Teichoic acid |
| ATP (Adenosine triphosphate) |
| D-serine |
| D-threonine |
Theoretical and Computational Chemistry Approaches to Dl Alanyl Dl Valine Systems
Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are employed to predict the most stable three-dimensional arrangement of atoms (molecular geometry), the distribution and energies of electrons in molecular orbitals (electronic structure), and the various spatial orientations the molecule can adopt (conformational analysis). swinburne.edu.auresearchgate.net
Conformational analysis is particularly important for a flexible molecule like a dipeptide. By mapping the potential energy surface as a function of the backbone dihedral angles (φ and ψ), computational methods can identify several low-energy conformers. researchgate.net The stability of these conformers is often dictated by intramolecular hydrogen bonds, such as the N−H···O interactions that stabilize specific turn-like structures. researchgate.net The results of these quantum calculations provide the foundational descriptors, such as geometry and electronic characteristics, that are used in more advanced predictive models. researchgate.net
Table 1: Computed Molecular Descriptors for dl-Alanyl-dl-valine
| Descriptor | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₃ | nih.gov |
| IUPAC Name | 2-(2-aminopropanoylamino)-3-methylbutanoic acid | nih.gov |
| Molecular Weight | 188.22 g/mol | nih.gov |
| InChIKey | LIWMQSWFLXEGMA-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(C)N | nih.gov |
Molecular Dynamics Simulations of Solute-Solvent Interactions and Aggregation Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of solute-solvent interactions and the potential for molecular aggregation. nih.govresearchgate.net In a typical MD simulation, a molecule of this compound is placed in a simulated "box" of solvent molecules (e.g., water), and the trajectories of all particles are calculated by solving Newton's equations of motion.
These simulations are invaluable for understanding how this compound interacts with its environment. They can reveal the structure of the solvent shell around the dipeptide, identifying specific hydrogen bonds and hydrophobic contacts that define its hydration. Experimental studies have determined properties like the partial molar volume of this compound in water, which are interpreted in terms of solute-solvent interactions and the disruption of hydration spheres. cdnsciencepub.com MD simulations provide the atomistic details behind these macroscopic observations.
Furthermore, MD simulations can investigate the aggregation behavior of this compound. By simulating systems with multiple dipeptide molecules, it is possible to observe the initial stages of aggregation and characterize the intermolecular forces driving this process. Experimental work on the dissolution of dl-α-alanyl-dl-α-valine in aqueous solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles shows that the dipeptide interacts with the micellar surface, which can influence micelle size. researchgate.net MD simulations could model these peptide-micelle interactions explicitly, showing how the dipeptide orients itself at the interface and the energetic contributions to this binding.
Structure-Property Correlation Models for Predicting Thermochemical and Spectroscopic Parameters
Structure-property correlation models are computational tools that relate the structural or electronic features of a molecule to its macroscopic properties. These models are often developed using a set of compounds for which the property has been measured experimentally, and they can then be used to predict the property for new or unmeasured compounds.
A key example for this compound is the prediction of thermochemical parameters like the enthalpy of sublimation (ΔsH°). researchgate.net One study used electron ionization mass spectrometry combined with the Knudsen effusion method to determine the sublimation enthalpy of several aliphatic dipeptides, including this compound. researchgate.net The researchers then developed a "structure-property" correlation model that successfully estimated these sublimation enthalpies using molecular geometry and electronic characteristics as structural descriptors. researchgate.net
Table 2: Experimental Sublimation Enthalpy for this compound
| Compound | Temperature Range (K) | Sublimation Enthalpy (ΔsH°(T)) (kJ·mol⁻¹) | Reference |
|---|
| This compound | 412-463 | 159.0 ± 2.6 | researchgate.net |
Other studies have established correlations between the thermochemical properties of this compound and its environment. For instance, the enthalpy of transfer from water to aqueous alcohol solutions has been shown to correlate with the structure and properties of the alcohol co-solvent. researchgate.netresearchgate.net The enthalpy coefficients of pairwise interactions (hxy) between this compound and alcohol molecules were found to be positive and increase in the series ethanol (B145695) < n-propanol < isopropanol, indicating that interactions become more endothermic with larger or more structured alcohol molecules. researchgate.net These correlations are crucial for understanding and predicting how the dipeptide will behave in different solvent mixtures.
Docking Studies in Chiral Recognition and Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug design and for understanding the molecular basis of biological interactions, including chiral recognition.
Docking studies have been performed to investigate the interaction of this compound with biological targets. In one study, the dipeptide, identified as a phytochemical from Abrus precatorius, was docked into the active site of human fibroblast collagenase to evaluate its potential as an inhibitor. ijrap.net The study used the LigPrep module for preparing the ligand structure and Glide for the docking calculations. ijrap.net
The results provided specific details of the interaction mechanism. This compound achieved a Glide score of -3.70 kcal/mol, indicating a favorable binding interaction. ijrap.net The model predicted that the dipeptide forms several hydrogen bonds with key amino acid residues in the enzyme's active site. ijrap.net These interactions are crucial for stabilizing the complex and are a primary mechanism of molecular recognition.
Table 3: Docking Interaction Details for this compound with Human Fibroblast Collagenase
| Parameter | Details | Reference |
|---|---|---|
| Target Protein | Human Fibroblast Collagenase | ijrap.net |
| Docking Score (Glide) | -3.70 kcal/mol | ijrap.net |
| Interacting Residues | ASN-307, ASP-226 | ijrap.net |
| Hydrogen Bond Interactions | ASN-307 (O-H), ASN-307 (O-H), ASP-226 (H-O), ASP-226 (H-O) | ijrap.net |
| Bond Lengths (Å) | 2.1, 1.6, 1.6, 1.6 | ijrap.net |
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions to Peptide Science
dl-Alanyl-dl-valine, a dipeptide composed of dl-alanine (B559559) and dl-valine (B559544), serves as a crucial model system in peptide science. Research on this compound has provided valuable insights into the fundamental physicochemical properties and interactions of peptides.
Thermodynamic and Physicochemical Properties: Key research has focused on the thermodynamic characteristics of this compound in aqueous solutions. The standard enthalpy of formation for the crystalline dipeptide has been determined through combustion calorimetry. researchgate.net Subsequent studies measured the heats of dissolution in water and various alkaline solutions to calculate the standard enthalpies of formation for the dipeptide and its dissociation products in aqueous environments. researchgate.net These calorimetric measurements, conducted at different temperatures and ionic strengths, have also yielded the standard thermodynamic characteristics of proton interaction with the peptide, including changes in enthalpy (ΔrH°), Gibbs free energy (ΔrG°), entropy (ΔrS°), and heat capacity (ΔC°p). researchgate.net
One significant area of investigation has been the study of its partial molar volume (V⁰). cdnsciencepub.comcdnsciencepub.com In one study, the partial molar volume of this compound in water was determined to be 145.94 cm³ mol⁻¹ at 35°C. cdnsciencepub.com This value, when compared to its isomer glycyl-dl-leucine (141.31 cm³ mol⁻¹), suggests that the more sterically hindered N-terminal in alanyl-valine results in less volume contraction upon dissolution. cdnsciencepub.comnih.gov Such studies are vital for understanding solute-solvent interactions and the effects of molecular structure on the hydration of peptides. cdnsciencepub.comcdnsciencepub.comacs.org The study of these properties in the presence of various salts, like magnesium sulfate (B86663) or sodium acetate, further elucidates the complex interactions between peptides and their ionic environments. researchgate.netnih.gov
Interaction and Conformational Studies: The interaction of this compound with its environment has been a subject of research, providing insights into forces governing peptide behavior. Studies on the L-alanyl-L-valine (B112474) isomer have shown a strong influence of the amino acid sequence on sorption properties for organic compounds and water. researchgate.net While L-valyl-L-alanine generally shows greater sorption capacity, the clathrates (inclusion compounds) formed with L-alanyl-L-valine exhibit higher thermal stability. researchgate.net Research into the binding of dipeptides to prebiotic fatty acid membranes has shown that while dipeptides like alanyl-valine do associate with these membranes, the extent of binding is often less than that of their constituent amino acids. nih.gov This suggests that membrane association alone may not have been the sole driving force for the selection of dipeptides over amino acids in prebiotic evolution. nih.gov
Conformational analysis, often performed on related isomers like Ac-Valine-Alanine-NHMe, uses computational methods to explore the peptide's structural landscape. researchgate.netresearchgate.net These studies reveal how the steric properties of one amino acid, such as valine, can dominate and restrict the possible conformations of the adjacent amino acid. researchgate.net Such fundamental research contributes to the broader understanding of protein folding and structure. nih.gov
Contributions to Synthetic Methodologies: this compound and its constituent amino acids have been part of studies developing peptide synthesis methodologies. Research into the use of N-carboxyanhydrides (NCAs) in aqueous solutions has explored the synthesis of various alanine- and valine-containing dipeptides. cdnsciencepub.com These studies have helped to delineate the factors, such as pH and steric hindrance, that control the yields of such reactions. cdnsciencepub.com Furthermore, the broader field has seen significant advancements in enzymatic synthesis of dipeptides, using enzymes like L-amino acid ligases or aminopeptidases. nih.govresearchgate.netasm.org These methods offer highly specific, sustainable alternatives to purely chemical synthesis. researchgate.net
Interactive Table of Physicochemical Properties:
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₃ | nih.gov |
| Molecular Weight | 188.22 g/mol | nih.gov |
| Partial Molar Volume (V⁰) | 145.94 cm³ mol⁻¹ (at 35°C) | cdnsciencepub.com |
| Appearance | White to almost white powder/crystal | |
Identification of Unexplored Research Avenues and Methodological Advancements
The foundational knowledge gained from studying this compound opens up numerous avenues for future investigation, aided by rapid methodological advancements.
Unexplored Research Avenues:
Supramolecular Chemistry and Biomaterials: Simple dipeptides are increasingly recognized for their ability to self-assemble into ordered nanostructures like hydrogels and nanotubes. mdpi.comacs.org While this has been extensively studied for peptides like diphenylalanine, the self-assembly potential of this compound remains largely unexplored. Future research could investigate its ability to form such structures, which have potential applications in drug delivery, tissue engineering, and 3D cell culture. acs.orgresearcher.life
Catalytic Activity: Simple dipeptides have been shown to possess catalytic functions relevant to the origins of life. nih.gov Investigating the potential catalytic activity of this compound in prebiotic reactions, such as sugar formation or nucleotide condensation, could provide further clues about the emergence of biological polymers. nih.gov
Astrochemistry and Prebiotic Evolution: The study of cyclic dipeptides containing alanine (B10760859) has shown they can decompose to release prebiotic species or form reactive molecules that could seed the growth of longer peptides. cnr.it Future experiments could explore the behavior of this compound under simulated astro-chemical conditions, such as irradiation in gas-phase clusters, to test its role in peptide formation in extraterrestrial environments. cnr.it
Computational and AI-Driven Design: Integrating experimental data with artificial intelligence (AI) and metabolic flux modeling is a promising strategy for designing dipeptide applications, such as optimizing cell culture media for biopharmaceutical production. oup.comnih.gov AI-driven approaches could be used to predict the properties of this compound in various environments or to design novel peptides based on its structure for specific therapeutic or industrial purposes. oup.commetwarebio.comnih.gov
Methodological Advancements:
Advanced Synthesis Techniques: Future synthesis of this compound and its analogues can benefit from modern methods like microwave-assisted solid-phase synthesis, which significantly reduces reaction times and improves yields. mtoz-biolabs.com The continued development of enzymatic synthesis, using L-amino acid ligases or engineered peptidases, offers a green and highly specific route for production. nih.govresearchgate.netmtoz-biolabs.comnih.gov
High-Throughput Analysis: Modern analytical techniques are crucial for detailed characterization. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) are the gold standards for peptide separation, purification, and sequencing. metwarebio.commdpi.com The integration of AI and machine learning with mass spectrometry is transforming data analysis, enabling more accurate and automated interpretation of complex spectra. metwarebio.com
Conformational and Interaction Analysis: Advanced NMR techniques, combined with computational modeling, can provide detailed insights into the conformational dynamics of this compound in solution. researchgate.netpnas.org Pulsed-field gradient NMR, for instance, is a powerful tool for studying the binding of dipeptides to other molecules, such as membranes. nih.gov
Broader Implications for Fundamental Chemical and Biochemical Research
The study of a seemingly simple molecule like this compound has profound implications that extend across chemistry and biochemistry, providing a foundation for understanding more complex systems.
Implications for Fundamental Chemistry: Research on this compound provides a tangible model for exploring core chemical principles. Thermodynamic studies on its solubility, dissociation, and partial molar volume offer clear examples of how molecular structure, including steric hindrance and hydrophobicity, dictates solute-solvent and solute-solute interactions. researchgate.netcdnsciencepub.comacs.org These investigations help refine theoretical models of solutions and intermolecular forces. akjournals.com Studies of its synthesis, whether through chemical or enzymatic routes, contribute to the broader field of reaction kinetics and catalysis, providing insights into reaction mechanisms and the factors controlling chemical selectivity. cdnsciencepub.comresearchgate.net
Implications for Fundamental Biochemical Research: In biochemistry, this compound serves as a fundamental building block for understanding the complexity of proteins.
Protein Structure and Folding: By studying the conformational preferences and restrictions of this simple dipeptide, researchers can extrapolate principles that govern the secondary and tertiary structures of larger proteins. researchgate.netnih.gov It provides a simplified system to analyze the interplay of steric effects and hydrogen bonding that are central to protein folding.
Enzyme Mechanisms and Specificity: Enzymatic synthesis and hydrolysis of alanyl-valine dipeptides are model systems for investigating enzyme-substrate interactions. nih.govnih.gov They help elucidate the mechanisms of peptide bond formation and cleavage, and the basis of enzyme specificity for particular amino acid sequences.
Metabolism and Transport: Dipeptides are key players in protein digestion and cellular nutrition. ontosight.aiontosight.aibachem.com Studying the transport and metabolism of this compound provides insights into the function of peptide transporters (like PepT1 and PepT2) and peptidases, which are crucial for amino acid homeostasis and have implications for nutrition and drug delivery. nih.govbachem.comnih.gov
Origins of Life: The stability and reactivity of simple dipeptides like this compound are central to hypotheses about chemical evolution. nih.govcnr.it Research into their formation under prebiotic conditions, their interaction with early membranes, and their potential catalytic activities helps construct plausible pathways for the emergence of functional proteins from a primordial soup of simple organic molecules. nih.gov
In essence, the detailed characterization of this compound provides robust, empirical data that informs and validates the theoretical frameworks used to describe the behavior of macromolecules, making it an invaluable tool in chemical and biochemical education and research.
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing dl-Alanyl-dl-valine in laboratory settings?
Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, with careful control of racemization using activating agents like HOBt/DCC . Characterization requires multi-modal validation:
- Spectroscopic Analysis : Employ H NMR and C NMR to confirm backbone structure and stereochemistry, referencing NIST spectral libraries for validation .
- Chromatographic Purity : Use reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in acetonitrile/water gradient) to assess purity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (±1 Da tolerance) .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
Stability is pH- and temperature-dependent. Key practices include:
- Storage : Keep at -20°C in airtight, desiccated containers to prevent hydrolysis or oxidative degradation .
- Decomposition Monitoring : Use TGA/DSC to identify thermal breakdown thresholds (>150°C) and track CO/CO release via FTIR .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) for long-term storage due to racemization risks .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., solubility, enthalpy) for this compound?
Answer:
Contradictions often arise from experimental variability. Mitigation strategies:
- Standardized Protocols : Replicate measurements under controlled conditions (e.g., 25°C, 1 atm) using NIST-calibrated equipment .
- Error Analysis : Apply statistical tools (e.g., ANOVA) to isolate batch effects or instrument drift .
- Meta-Analysis : Compare datasets across peer-reviewed studies (e.g., ACS publications ) to identify systematic biases.
Advanced: What role does this compound play in biomedical research, particularly in peptide mimicry studies?
Answer:
Its racemic nature enables probing stereochemical effects in enzyme-substrate interactions. Applications:
- Enzyme Inhibition : Use as a non-hydrolyzable analog in kinetic assays (e.g., serine protease studies) .
- Membrane Permeability : Compare transport rates against L-enantiomers via Caco-2 cell monolayers .
- 3D Bioprinting : Incorporate into synthetic hydrogels to study peptide stability in tissue-mimetic environments .
Basic: What statistical methods are appropriate for analyzing experimental data on this compound?
Answer:
- Descriptive Statistics : Calculate mean ± SD for replicate measurements (e.g., melting points) .
- Regression Modeling : Fit solubility data to the van’t Hoff equation to derive ΔH and ΔS .
- Hypothesis Testing : Use Student’s t-test to compare enantiomeric excess (%ee) between synthesis batches .
Advanced: How should researchers design experiments to study this compound interactions with metal ions?
Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) for metal complexes (e.g., Cu) under varying pH .
- Circular Dichroism (CD) : Monitor conformational changes in the peptide backbone upon ion binding .
- Computational Modeling : Validate experimental data with DFT calculations (e.g., Gaussian software) .
Advanced: How can comparative studies between this compound and its stereoisomers advance peptide research?
Answer:
- Racemic Crystallography : Co-crystallize with target proteins to identify stereospecific binding pockets .
- Pharmacokinetic Profiling : Compare bioavailability and clearance rates in animal models .
- Dynamic NMR : Track dihedral angle changes in diastereomers under varying solvent conditions .
Basic: What validation steps ensure the purity and enantiomeric composition of synthesized this compound?
Answer:
- Chiral HPLC : Use a Chirobiotic T column (Astec) with ethanol/hexane mobile phase to separate enantiomers .
- Optical Rotation : Measure [α] to confirm racemic mixture (near 0° for dl form) .
- Elemental Analysis : Verify C, H, N content (±0.3% tolerance) against theoretical values .
Advanced: What challenges arise in reproducing this compound synthesis protocols across laboratories?
Answer:
- Racemization Control : Optimize coupling times and base concentrations (e.g., DIEA vs. NMM) to minimize epimerization .
- Reagent Purity : Validate HOBt/DCC activity via blank reactions to exclude side products .
- Inter-Lab Calibration : Share reference samples for cross-validation (e.g., via collaborative consortia ).
Basic: How should researchers interpret conflicting spectroscopic data (e.g., IR vs. NMR) for this compound?
Answer:
- Peak Assignment : Cross-reference NMR shifts with predicted values (e.g., ChemDraw simulations) and IR carbonyl stretches (1650–1750 cm) .
- Solvent Artifacts : Test deuterated vs. non-deuterated solvents to identify exchangeable proton interference .
- Crystallographic Validation : Resolve ambiguities via X-ray diffraction of single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
